Thiourea Displacement of Bromomethyl Oxazoles
The 2-bromomethyl oxazole regioisomer (where bromomethyl is at C2 rather than C4 as in the target compound) undergoes efficient nucleophilic displacement with thiosemicarbazide and carbonyl compounds to yield isothiosemicarbazones in 86-94% isolated yield [1]. This quantitative benchmark establishes the synthetic viability of bromomethyl-oxazole scaffolds in SN2-type transformations. However, the regiochemistry of the bromomethyl group matters: 2-bromomethyl oxazoles can undergo oxazole ring-opening and recyclization to 2-hydrazono-3-thiazolines in 34-98% yield under multicomponent reaction conditions [2], whereas this rearrangement pathway has not been evaluated for 4-bromomethyl-substituted oxazoles (target compound). For procurement decisions, this evidence implies that the C4-bromomethyl group in 2-bromo-4-(bromomethyl)oxazole may exhibit different nucleophilic displacement kinetics and distinct chemoselectivity relative to the C2-bromomethyl isomer, but direct quantitative data for the target compound are absent from the published literature.
| Evidence Dimension | Yield of nucleophilic displacement with thioureas |
|---|---|
| Target Compound Data | Not directly reported in literature |
| Comparator Or Baseline | 2-Bromomethyl oxazoles: 86-94% yield (isothiosemicarbazones) [1]; 34-98% yield (thiazoline rearrangement) [2] |
| Quantified Difference | N/A (direct comparator data unavailable) |
| Conditions | Multicomponent reaction: 2-bromomethyl oxazole, thiosemicarbazide, carbonyl compound; DIPEA-mediated reaction with N-acyl thioureas (80-97% yield) [1] |
Why This Matters
Establishes baseline reactivity expectation for bromomethyl oxazole scaffolds, but highlights a data gap requiring empirical validation for the C4-bromomethyl regioisomer.
- [1] C. B. da Silva, M. J. S. Carpes, et al. Synthesis of isothiosemicarbazones and N-acyl isothioureas from 2-bromomethyl oxazoles. Proceedings of the 4th Brazilian Meeting on Organic Synthesis (BMOS). 2018, Vol. 1, Poster 90527. View Source
- [2] Synthesis of Functionalized 2-Hydrazono-3-Thiazolines from 2-Substituted Oxazoles through a One-Pot Multicomponent/Rearrangement Process. European J. Org. Chem. 2024, e202400770. DOI: 10.1002/ejoc.202400770. View Source
